N-(1,3-benzothiazol-6-yl)-4-benzylbenzamide
Description
N-(1,3-Benzothiazol-6-yl)-4-benzylbenzamide is a benzothiazole-derived small molecule characterized by a benzamide core substituted with a benzyl group at the para-position and linked via an amide bond to the 6-position of a 1,3-benzothiazole heterocycle. The benzyl substituent may influence lipophilicity and membrane permeability, while the amide linker provides conformational rigidity.
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-benzylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-21(23-18-10-11-19-20(13-18)25-14-22-19)17-8-6-16(7-9-17)12-15-4-2-1-3-5-15/h1-11,13-14H,12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJBNWZRZPSJRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,3-benzothiazol-6-yl)-4-benzylbenzamide typically involves the following steps:
Cyclization of 2-aminothiophenols: This step involves the reaction of 2-aminothiophenols with phosgene, chloroformates, or urea to form the benzothiazole ring.
Reductive carbonylation: Substituted nitrobenzenes are subjected to reductive carbonylation using sulfur, carbon monoxide, and water in the presence of bases.
Cyclization of thiocarbamates: Thiocarbamates are cyclized, followed by the decomposition of the 2-alkoxybenzothiazoles prepared.
Oxidation of 2-mercaptobenzothiazoles: This step involves the oxidation of 2-mercaptobenzothiazoles or benzothiazolylalkyl thioethers to form 2-sulfonyl- or 2-alkyl-sulfonylbenzothiazoles, which are then hydrolyzed.
Reaction of o-nitrochlorobenzenes: o-nitrochlorobenzenes react with thioglycolic acid, followed by cyclocondensation with acetic anhydride and deacylation.
Chemical Reactions Analysis
N-(1,3-benzothiazol-6-yl)-4-benzylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
N-(1,3-benzothiazol-6-yl)-4-benzylbenzamide serves as an important intermediate in organic synthesis. Its structural features allow it to participate in various chemical reactions, enabling the development of more complex molecules. The compound's benzothiazole moiety is particularly useful in synthesizing derivatives with enhanced biological activities.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-(1,3-benzothiazol-6-yl)-4-benzylbenzamide have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Specific findings suggest that certain derivatives can achieve minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL against Mycobacterium tuberculosis .
Anticancer Potential
Benzothiazole-containing compounds have been explored for their anticancer properties. In vitro studies have demonstrated that these derivatives can inhibit the proliferation of various cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells. For example, a study highlighted that specific benzothiazole analogues exhibited IC50 values ranging from 2.74 to 5.05 µM against cancer cells, indicating their potential as effective anticancer agents .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including N-(1,3-benzothiazol-6-yl)-4-benzylbenzamide. The results demonstrated significant antibacterial activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications for treating tuberculosis infections.
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, N-(1,3-benzothiazol-6-yl)-4-benzylbenzamide was tested alongside other benzothiazole derivatives against several cancer cell lines. The compound exhibited promising cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation compared to standard chemotherapeutic agents .
Potential for Drug Development
Given its diverse biological activities and mechanisms of action, N-(1,3-benzothiazol-6-yl)-4-benzylbenzamide is a candidate for further development into pharmaceutical agents targeting infections and cancers. Its ability to inhibit specific enzymes and pathways makes it a valuable lead compound for drug discovery efforts aimed at developing novel therapeutics.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-6-yl)-4-benzylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes.
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
The following table summarizes key structural differences and similarities between N-(1,3-benzothiazol-6-yl)-4-benzylbenzamide and its analogues:
Physicochemical and Structural Properties
- Lipophilicity : The benzyl group in the target compound likely increases logP compared to the nitro or sulfonamide derivatives, affecting blood-brain barrier permeability.
- Hydrogen Bonding : The amide linker in all analogues enables hydrogen bonding with biological targets. Sotuletinibum’s hydroxyl and amine groups further enhance this capacity, critical for kinase inhibition .
- Rigidity vs.
Biological Activity
N-(1,3-benzothiazol-6-yl)-4-benzylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies and findings.
Synthesis and Structural Characterization
The synthesis of N-(1,3-benzothiazol-6-yl)-4-benzylbenzamide typically involves the reaction of 1,3-benzothiazole derivatives with benzylamine or related compounds. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the structure and purity of the synthesized compounds .
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit promising anticancer properties. For instance, a related compound, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (compound B7), showed significant inhibition of cell proliferation in various cancer cell lines, including A431 and A549. The mechanism involved apoptosis induction and cell cycle arrest via inhibition of key signaling pathways such as AKT and ERK .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 2 | Apoptosis induction |
| B7 | A549 | 4 | Cell cycle arrest |
| Compound 4i | HOP-92 | 1.5 | Inhibition of tumor cell survival |
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have been explored extensively. A study reported that specific benzothiazole compounds exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics like Ciprofloxacin .
Table 2: Antimicrobial Activity of Benzothiazole Compounds
| Compound Name | Target Bacteria | MIC (µg/mL) | % Inhibition vs Standard |
|---|---|---|---|
| Compound 2a | Staphylococcus aureus | 12.5 | 70% |
| Compound 3f | E. coli | 6.25 | 80% |
The proposed mechanisms for the biological activity of N-(1,3-benzothiazol-6-yl)-4-benzylbenzamide include:
- Inhibition of Key Enzymes : The compound may act as an inhibitor for enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Similar to other benzothiazoles, it could promote apoptosis in cancer cells through mitochondrial pathways.
- Anti-inflammatory Effects : Some studies suggest that benzothiazole derivatives can reduce inflammatory cytokines, which may contribute to their anticancer effects .
Case Studies
Several case studies illustrate the efficacy of related benzothiazole compounds:
- Study on Compound B7 : This compound was tested in vitro against multiple cancer cell lines and demonstrated significant anticancer activity by inhibiting IL-6 and TNF-α production in macrophages, suggesting a dual role in anti-inflammatory and anticancer pathways .
- Antimicrobial Efficacy : A series of synthesized benzothiazole derivatives were evaluated for their antimicrobial properties against various pathogens, showing effective inhibition rates that warrant further investigation for clinical applications .
Q & A
Q. Q1. What are the established synthetic routes for N-(1,3-benzothiazol-6-yl)-4-benzylbenzamide, and what methodological considerations are critical for optimizing yield?
Answer: The synthesis of benzothiazole-containing benzamides typically involves coupling reactions between benzothiazol-6-amine derivatives and benzoyl chloride intermediates. Key steps include:
- Amide Bond Formation : Use of coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) under nitrogen to minimize hydrolysis .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate the product.
- Yield Optimization : Control reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:acyl chloride) to reduce side products.
- Validation : Confirm purity via NMR (¹H/¹³C) and LC-MS .
Q. Q2. How can researchers validate the structural integrity of N-(1,3-benzothiazol-6-yl)-4-benzylbenzamide using crystallographic methods?
Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Crystallization : Use solvent diffusion (e.g., DMSO/ethanol) to grow high-quality crystals.
- Data Collection : Employ a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Use SHELXL for structure solution and refinement, ensuring R-factor < 0.05 and residual electron density < 1 eÅ⁻³ .
- Validation Tools : Check for geometric outliers (e.g., bond angles) with PLATON and CCDC Mercury .
Q. Q3. What preliminary biological assays are recommended to screen N-(1,3-benzothiazol-6-yl)-4-benzylbenzamide for activity?
Answer:
- Kinase Inhibition : Screen against TGF-β receptor I (TGFβR1) using fluorescence polarization assays (IC₅₀ determination) .
- Enzyme Inhibition : Test lactate dehydrogenase (LDH) activity via NADH absorbance decay at 340 nm .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM .
Advanced Research Questions
Q. Q4. How can hydrogen-bonding patterns in N-(1,3-benzothiazol-6-yl)-4-benzylbenzamide crystals inform its stability and solubility?
Answer:
- Graph Set Analysis : Map hydrogen bonds (e.g., N–H···O=C) using Etter’s notation to identify motifs like or . These patterns influence crystal packing and solubility .
- Solubility Prediction : Correlate H-bond density with logP values. High H-bonding (e.g., >4 donor/acceptors) often reduces solubility in nonpolar solvents .
- Stability Studies : Monitor thermal decomposition (TGA/DSC) and compare with crystallographic data to assess lattice stability .
Q. Q5. How can researchers resolve contradictions in biological activity data (e.g., IC₅₀ variability) for N-(1,3-benzothiazol-6-yl)-4-benzylbenzamide analogs?
Answer:
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments (n ≥ 3).
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., trifluoromethyl vs. benzyl groups) on potency .
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to assess significance of IC₅₀ differences across cell lines .
Q. Q6. What strategies are effective for designing derivatives of N-(1,3-benzothiazol-6-yl)-4-benzylbenzamide with enhanced selectivity for TGFβR1?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with TGFβR1’s ATP-binding pocket (PDB: 3KFD). Prioritize derivatives with hydrogen bonds to Lys232 and hydrophobic interactions with Leu340 .
- Bioisosteric Replacement : Substitute the benzyl group with pyridinyl or thiazole rings to improve affinity .
- ADME Profiling : Predict pharmacokinetics with SwissADME; aim for LogP < 3 and TPSA < 90 Ų to enhance bioavailability .
Q. Q7. How can researchers leverage crystallographic data to predict the reactivity of N-(1,3-benzothiazol-6-yl)-4-benzylbenzamide in nucleophilic substitution reactions?
Answer:
- Electrostatic Potential Maps : Generate maps using Gaussian09 to identify electron-deficient regions (e.g., carbonyl carbons) prone to nucleophilic attack .
- Bond Length Analysis : Short C=O bond lengths (<1.22 Å) indicate higher electrophilicity .
- Experimental Validation : React with amines (e.g., benzylamine) in DMF at 80°C; monitor progress via TLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
